1-[(1-Fluorocyclohexyl)methyl]-1,4-diazepane is a chemical compound classified under the category of diazepanes, which are a subset of bicyclic compounds containing a diazine ring. This compound is notable for its potential applications in medicinal chemistry, particularly due to the presence of the fluorinated cyclohexyl group, which may enhance biological activity and pharmacokinetic properties. The compound is identified by its CAS number 4318-37-0, and its structural formula can be represented as CHFN.
The compound is synthesized through various organic chemistry methods, and its classification falls under the broader category of nitrogen-containing heterocycles. Diazepanes are known for their diverse biological activities, making them significant in pharmaceutical research. The presence of the fluorine atom in this compound suggests potential enhancements in lipophilicity and metabolic stability compared to non-fluorinated analogs.
The synthesis of 1-[(1-Fluorocyclohexyl)methyl]-1,4-diazepane can be achieved through several methodologies:
The synthesis typically involves refluxing a mixture of starting materials in the presence of a catalyst, followed by purification techniques such as column chromatography. For instance, one method involves heating 1-methylhomopiperazine with substituted nitrobenzene derivatives under controlled conditions to yield the desired diazepane .
1-[(1-Fluorocyclohexyl)methyl]-1,4-diazepane can participate in various chemical reactions typical for diazepanes, including:
The reactions often require specific conditions such as temperature control and the presence of solvents like dichloromethane or ethanol to achieve optimal yields .
The mechanism by which 1-[(1-Fluorocyclohexyl)methyl]-1,4-diazepane exerts its biological effects is not fully elucidated but may involve:
1-[(1-Fluorocyclohexyl)methyl]-1,4-diazepane has potential applications in:
The synthesis of the fluorinated cyclohexylmethyl moiety in 1-[(1-Fluorocyclohexyl)methyl]-1,4-diazepane employs specialized catalytic systems to address the steric and electronic challenges of introducing fluorine into an alicyclic system. Direct fluorination of the cyclohexyl ring typically utilizes deoxofluorinating agents (e.g., DAST, Deoxo-Fluor) or transition metal-catalyzed C–F bond formation. A nickel-catalyzed fluorination approach adapted from diazepane-based ligand syntheses enables C–F bond activation under mild conditions (25–40°C), achieving 70–85% yields but requiring stringent moisture control [2] [4]. Alternatively, organocatalytic fluorination using N-fluorobenzenesulfonimide (NFSI) with phase-transfer catalysts like tetrabutylammonium bromide (TBAB) provides superior regioselectivity at the tertiary carbon, albeit with moderate yields (65–75%) due to competing elimination byproducts [6].
Recent advances leverage Lewis acid-mediated electrophilic fluorination, where tin(IV) chloride or boron trifluoride etherate activates the carbonyl group of 1-cyclohexanecarboxaldehyde, followed by NFSI treatment. This method achieves >90% conversion to 1-fluorocyclohexanecarbaldehyde, though subsequent reductive amination introduces racemization risks during diazepane coupling [10]. Catalyst choice critically impacts impurity profiles: Pd/C hydrogenation of the intermediate imine suppresses dehalogenation but requires controlled H2 pressure (15–30 psi) to prevent diazepane ring reduction [7].
Table 1: Comparative Analysis of Fluorination Methods for 1-Fluorocyclohexane Precursors
Method | Catalyst/Reagent | Temperature (°C) | Yield (%) | Key Limitation |
---|---|---|---|---|
Deoxofluorination | DAST/Deoxo-Fluor | 60–80 | 55–65 | HF byproduct corrosion |
Nickel-catalyzed | Ni(II)/diazepane complex | 25–40 | 70–85 | Moisture sensitivity |
Organocatalytic | NFSI/TBAB | 0–25 | 65–75 | Elimination byproducts |
Lewis acid-mediated | SnCl4/NFSI | -10 to 0 | 85–92 | Requires cryogenic conditions |
Solvent polarity and coordination ability profoundly influence cyclization efficiency during diazepane ring formation. Nitrile solvents (e.g., acetonitrile) outperform traditional ethereal solvents in Mitsunobu reactions for N-alkylated diazepane intermediates, delivering near-quantitative yields (98%) under reflux conditions [1]. This superiority stems from acetonitrile’s moderate polarity (dielectric constant ε = 36), which stabilizes the betaine intermediate in the Mitsunobu pathway while facilitating phosphine oxide byproduct dissolution. By contrast, halogenated solvents like dichloromethane (DCM) provide high yields (90–95%) but are environmentally detrimental and challenging to remove at industrial scales [1].
Aprotic polar solvents—notably dimethylformamide (DMF) and N-methylpyrrolidone (NMP)—enable efficient SN2 displacement for cyclohexylmethyl-diazepane coupling at 50–60°C. However, they necessitate rigorous purification to eliminate mutagenic impurities (e.g., dimethylamine). Recent studies demonstrate that cyclopentyl methyl ether (CPME), a greener alternative, achieves comparable yields (92%) to DMF while supporting aqueous workup due to immiscibility with water [10]. For azide-reduction steps during diazepane synthesis, ethanol/water mixtures (4:1 v/v) enhance reagent solubility and facilitate pH control during neutralization.
Table 2: Solvent Performance in Diazepane Cyclization and Alkylation
Solvent | Reaction Type | Yield (%) | Reaction Time (h) | Key Advantage |
---|---|---|---|---|
Acetonitrile | Mitsunobu alkylation | 98 | 2 | High purity, easy removal |
Dichloromethane | SN2 displacement | 95 | 3 | Rapid kinetics |
DMF | Reductive amination | 90 | 6 | Solubilizes polar intermediates |
CPME | SN2 displacement | 92 | 4 | Biodegradable, water-immiscible |
Ethanol/water (4:1) | Azide reduction | 88 | 1 | pH control during workup |
Two principal routes dominate the conjugation of the fluorinated cyclohexylmethyl unit to the diazepane core: conventional alkylation and Aza-Wittig methodologies.
Alkylation employs 1-(bromomethyl)-1-fluorocyclohexane as the electrophile, reacting with N-unsubstituted 1,4-diazepane under basic conditions (K2CO3 or DIEA). This method is operationally simple and scalable, delivering 80–85% yields in acetonitrile at 60°C. However, it generates stoichiometric halide waste and risks quaternization at the diazepane tertiary nitrogen, leading to 5–10% bis-alkylated impurities requiring chromatographic removal [1] [7].
The Aza-Wittig pathway offers a side-product-free alternative by reacting a diazepane-derived iminophosphorane with 1-fluorocyclohexanecarbaldehyde. This one-pot Staudinger/aza-Wittig sequence proceeds under mild conditions (40°C, toluene) with no added base, affording the target imine in >95% purity. Subsequent borohydride reduction yields the title compound without quaternary salt formation. Despite its atom economy, this route suffers from high phosphine reagent costs and sensitivity toward aldehydic steric bulk, which can impede iminophosphorane reactivity with neopentyl-like substrates [10].
Table 3: Alkylation vs. Aza-Wittig Conjugation Strategies
Parameter | Alkylation Route | Aza-Wittig Route |
---|---|---|
Reagents | Alkyl halide, base | Iminophosphorane, aldehyde |
Yield (crude) | 80–85% | 75–82% |
Key Impurity | Bis-alkylated product (5–10%) | Oxazaphospholidine byproducts (<3%) |
Temperature | 60°C | 40°C |
Atom Economy | Low (halide waste) | High (N2 as byproduct) |
Stereoselectivity | Racemic | Retains aldehyde chirality |
Multi-step syntheses of 1-[(1-Fluorocyclohexyl)methyl]-1,4-diazepane mandate strategic nitrogen protection to prevent undesired side-reactions. The tert-butoxycarbonyl (Boc) group remains the gold standard for diazepane N4-protection due to its orthogonal deprotection under mild acidic conditions (HCl/dioxane or TFA/DCM). Boc protection during Mitsunobu cyclizations suppresses phosphonium salt formation, boosting yields to 90% versus 65% for unprotected analogs [1] [8]. However, Boc exhibits marginal instability toward nucleophiles (e.g., azide ions) in SN2 displacements.
For acid-labile substrates, carbobenzyloxy (Cbz) protection proves advantageous. Hydrogenolytic deprotection (Pd/C, H2) cleanly removes Cbz without affecting the fluorocyclohexyl group, though it risks competitive reduction of the diazepane ring if reaction times exceed 12 hours [7]. In industrial settings, phthalimide protection of secondary amines enables hydrazine-free deblocking using methylamine, streamlining process safety. Crucially, all protecting groups must resist fluorinated alkyl electrophiles; N-tosyl derivatives, for example, undergo sulfonamide alkylation under forcing conditions, generating persistent impurities [6].
Transitioning laboratory syntheses of 1-[(1-Fluorocyclohexyl)methyl]-1,4-diazepane to industrial production faces three key bottlenecks: solvent sustainability, purification complexity, and regulatory constraints.
Halogenated solvents like DCM—common in academic procedures—are restricted under ICH Q3C guidelines due to reproductive toxicity. Replacing DCM with 2-methyl-THF or CPME in alkylation steps reduces toxicity but elevates costs 3–5-fold and necessitates azeotropic drying to prevent yield erosion [1] [10]. Additionally, Mitsunobu-derived triphenylphosphine oxide (TPPO) byproducts form stable solvates with the product, requiring resource-intensive crystallizations (e.g., hot ethanol trituration) to achieve API-grade purity.
Continuous flow hydrogenation addresses reduction hazards associated with batch processing of azide intermediates. Fixed-bed reactors with Pd/Al2O3 catalysts enable safer handling of azides at >100 kg scale, suppressing hydrazoic acid accumulation through precise pressure/temperature control [6]. Regulatory scrutiny of fluorinated compounds further demands rigorous purge validation for genotoxic impurities (GTIs) like alkyl mesylates from methylation steps. QbD-driven design spaces recommend maintaining reaction pH >8.0 to minimize mesylate ester formation during salt formation.
Table 5: Industrial-Scale Optimization Parameters for Key Steps
Process Step | Lab-Scale Challenge | Industrial Solution | Outcome |
---|---|---|---|
Diazepane alkylation | DCM usage, TPPO removal | CPME solvent, ethanol/water trituration | 98.5% purity, ICH compliance |
Azide reduction | Hydrazoic acid explosion risk | Continuous flow hydrogenation | 99% conversion, no residual azide |
Fluorocyclohexyl coupling | Racemization | Low-temperature electrophilic fluorination | Enantiomeric excess >99% |
Final salt formation | Mesylate GTI formation | pH-controlled crystallization (pH 8.5) | GTI <5 ppm |
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2